

# chemical properties of shikimate-3-phosphate lithium salt

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Shikimate-3-phosphate*

Cat. No.: *B1206780*

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An In-depth Technical Guide to the Chemical Properties of **Shikimate-3-Phosphate** Lithium Salt

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Shikimate-3-phosphate** is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and parasites.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of non-toxic herbicides and antimicrobial agents. **Shikimate-3-phosphate** serves as the direct substrate for the enzyme 5-enolpyruvoyl**shikimate-3-phosphate** (EPSP) synthase, which is famously inhibited by the broad-spectrum herbicide glyphosate.[3][4] The lithium salt of **shikimate-3-phosphate** is a common form used in research settings, providing a stable and soluble version of this key metabolite for enzymatic assays and structural studies.[1][5] This document provides a comprehensive overview of its chemical properties, biological role, and relevant experimental methodologies.

## Chemical and Physical Properties

**Shikimate-3-phosphate** lithium salt is typically supplied as a white to off-white solid.[1][3] It is known to be hygroscopic and sensitive to moisture, necessitating storage in a refrigerator or freezer under an inert atmosphere, such as argon.[3]

Table 1: General Chemical and Physical Properties

Property	Value	Source
Synonyms	3-Phosphoshikimic acid lithium salt, Lithium shikimate-3-phosphate, S-3-P	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>11</sub> O <sub>8</sub> P·xLi	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	254.13 g/mol (free acid basis)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
CAS Number	63959-45-5	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Appearance	White to off-white solid	<a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Soluble in water	<a href="#">[3]</a>
Storage Temperature	-20°C, under inert atmosphere	<a href="#">[4]</a>
Stability	Hygroscopic, Moisture Sensitive	<a href="#">[3]</a>

## Biological Role: The Shikimate Pathway

**Shikimate-3-phosphate** is the fifth intermediate in the seven-step shikimate pathway. It is synthesized from shikimate through phosphorylation catalyzed by the enzyme shikimate kinase. Subsequently, it is combined with phosphoenolpyruvate by EPSP synthase to form 5-enolpyruvoyl**shikimate-3-phosphate**. This sequence is critical for the production of chorismate, the precursor to all aromatic amino acids and other important secondary metabolites.

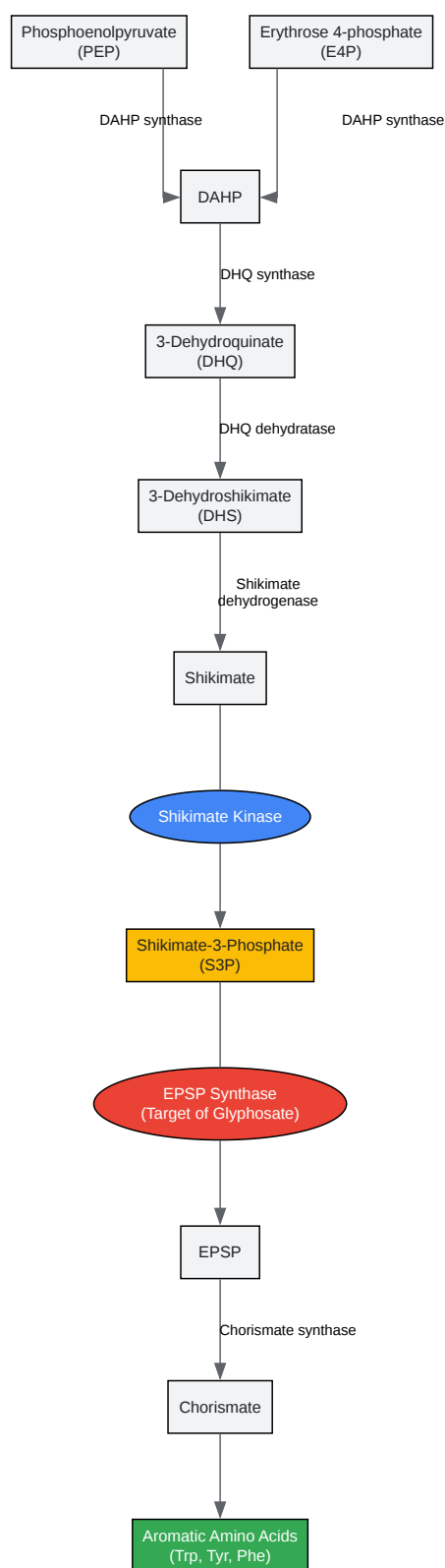


Figure 1: The Shikimate Pathway

[Click to download full resolution via product page](#)Caption: Figure 1: The Shikimate Pathway highlighting **Shikimate-3-Phosphate (S3P)**.

## Quantitative Data Summary

The following table summarizes available quantitative data for **shikimate-3-phosphate**. It is important to note that several of these values are predicted through computational models and should be treated as estimates.

Table 2: Quantitative Physicochemical Data

Parameter	Value	Notes	Source
Purity	≥95.0%	As determined by HPLC	<a href="#">[4]</a>
Boiling Point	585.8 ± 60.0 °C	Predicted	<a href="#">[3]</a>
Density	1.84 ± 0.1 g/cm <sup>3</sup>	Predicted	<a href="#">[3]</a>
pKa	1.85 ± 0.10	Predicted	<a href="#">[3]</a>
Topological Polar Surface Area	145 Å <sup>2</sup>	Computed	<a href="#">[6]</a>
Hydrogen Bond Donor Count	5	Computed	<a href="#">[6]</a>
Hydrogen Bond Acceptor Count	8	Computed	<a href="#">[6]</a>
Rotatable Bond Count	3	Computed	<a href="#">[6]</a>

## Experimental Protocols

While specific, detailed protocols for every application are proprietary or method-dependent, a general workflow for the analysis of **shikimate-3-phosphate** lithium salt purity via High-Performance Liquid Chromatography (HPLC) is outlined below. This is a common technique cited for quality control of this compound.[\[4\]](#)

### General Protocol: Purity Analysis by HPLC

This protocol provides a framework for determining the purity of a **shikimate-3-phosphate** lithium salt sample.

- Preparation of Mobile Phase:
  - Prepare an aqueous mobile phase (e.g., phosphate or acetate buffer) at a suitable pH (e.g., pH 2.5-4.0) to ensure the analyte is in a consistent ionic state.
  - Prepare an organic mobile phase (e.g., HPLC-grade acetonitrile or methanol).
  - Filter and degas both mobile phases thoroughly before use to prevent blockages and baseline noise.
- Standard and Sample Preparation:
  - Standard Solution: Accurately weigh a reference standard of **shikimate-3-phosphate** and dissolve it in deionized water or a compatible buffer to a known concentration (e.g., 1 mg/mL).
  - Sample Solution: Prepare the sample solution in the same manner and at a similar concentration to the standard.
  - Filter all solutions through a 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  syringe filter before injection to remove particulates.
- HPLC System and Conditions:
  - Column: A reverse-phase C18 column is typically suitable for separating polar, anionic compounds like **shikimate-3-phosphate**. An aqueous-compatible phase is recommended.
  - Detection: UV detection at a wavelength where the cyclohexene ring absorbs, typically between 210-230 nm.
  - Flow Rate: A standard flow rate of 0.5-1.0 mL/min.
  - Injection Volume: 5-20  $\mu\text{L}$ .
  - Gradient: A gradient elution may be necessary, starting with a high percentage of the aqueous mobile phase and gradually increasing the organic phase percentage to elute any less polar impurities.

- Data Acquisition and Analysis:
  - Inject the standard solution to determine the retention time and peak area of **shikimate-3-phosphate**.
  - Inject the sample solution.
  - Identify the peak in the sample chromatogram corresponding to the retention time of the standard.
  - Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method).

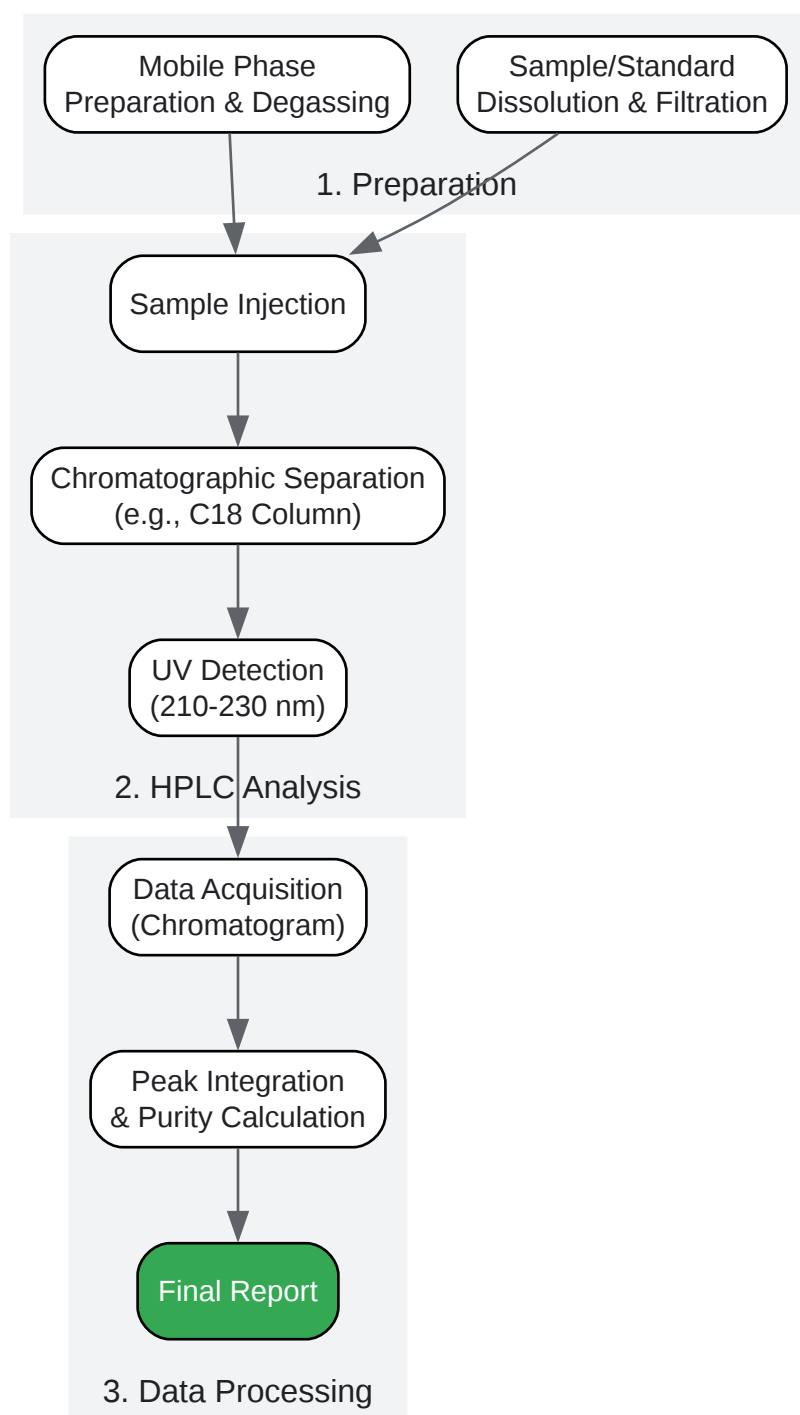


Figure 2: General HPLC Workflow for Purity Analysis

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